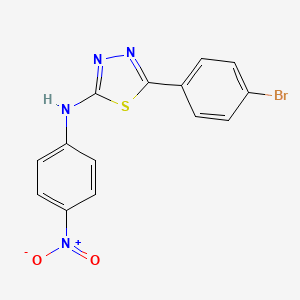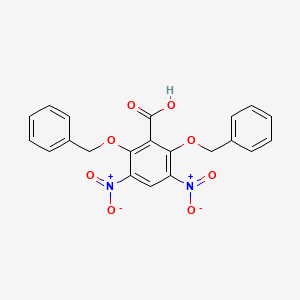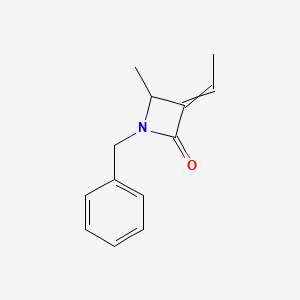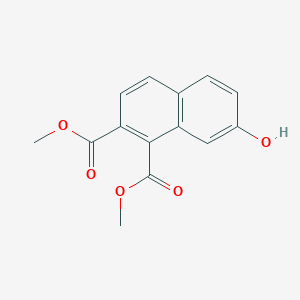
lithium;1-cyclopentylinden-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-cyclopentylinden-1-ide is an organolithium compound that features a lithium atom bonded to a cyclopentylinden-1-ide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopentylinden-1-ide typically involves the reaction of cyclopentylinden-1-ide with a lithium reagent. One common method is the deprotonation of cyclopentylinden-1-ide using a strong base such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction can be represented as follows:
Cyclopentylinden-1-ide+Butyllithium→this compound+Butane
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve high yields and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-cyclopentylinden-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentylinden-1-ide derivatives.
Reduction: It can be reduced to form lithium hydride and cyclopentylinden-1-ide.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylinden-1-ide oxides, while substitution reactions can produce a variety of cyclopentylinden-1-ide derivatives.
Applications De Recherche Scientifique
Lithium;1-cyclopentylinden-1-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of lithium;1-cyclopentylinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The cyclopentylinden-1-ide moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium cyclopentadienide: Another organolithium compound with similar reactivity but different structural features.
Sodium cyclopentadienide: Similar to lithium cyclopentadienide but with sodium instead of lithium.
Potassium cyclopentadienide: Similar to lithium cyclopentadienide but with potassium instead of lithium.
Uniqueness
Lithium;1-cyclopentylinden-1-ide is unique due to the presence of the cyclopentylinden-1-ide moiety, which imparts distinct chemical properties and reactivity compared to other cyclopentadienide derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
433330-95-1 |
|---|---|
Formule moléculaire |
C14H15Li |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
lithium;1-cyclopentylinden-1-ide |
InChI |
InChI=1S/C14H15.Li/c1-2-6-11(5-1)14-10-9-12-7-3-4-8-13(12)14;/h3-4,7-11H,1-2,5-6H2;/q-1;+1 |
Clé InChI |
RNWAFPRAPIHQHI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CCC(C1)[C-]2C=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)


![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)

![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)





